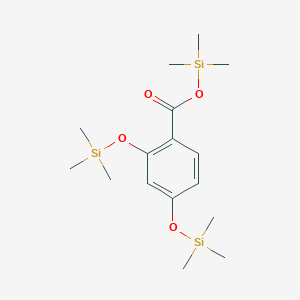

beta-Resorcylic acid (tms)

Description

Structure

3D Structure

Properties

CAS No. |

10586-16-0 |

|---|---|

Molecular Formula |

C16H30O4Si3 |

Molecular Weight |

370.66 g/mol |

IUPAC Name |

trimethylsilyl 2,4-bis(trimethylsilyloxy)benzoate |

InChI |

InChI=1S/C16H30O4Si3/c1-21(2,3)18-13-10-11-14(16(17)20-23(7,8)9)15(12-13)19-22(4,5)6/h10-12H,1-9H3 |

InChI Key |

VOVIHULKTZBZND-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Synonyms |

2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester |

Origin of Product |

United States |

Derivatization Strategies for Research Applications

Trimethylsilyl (B98337) (TMS) Derivatization for Analytical Enhancement

Silylation is a widely used derivatization technique for the analysis of compounds that are non-volatile or thermally unstable in their native form. research-solution.com The process involves replacing the active hydrogen atoms in functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) with a trimethylsilyl (TMS) group, -Si(CH₃)₃. aliyuncs.com This transformation yields TMS derivatives that are more volatile, less polar, and more thermally stable, making them ideal for GC-MS analysis. sigmaaldrich.com For β-resorcylic acid, complete silylation results in the formation of tris(trimethylsilyl)-β-resorcylic acid, where all three active hydrogens (on the two hydroxyl groups and the carboxylic acid group) are replaced.

Selection and Optimization of Silylating Agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, trimethylchlorosilane)

The choice of silylating agent is critical for achieving complete and efficient derivatization. Several reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenolic acids. research-solution.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent that reacts rapidly with a wide range of polar compounds, including phenols and carboxylic acids. research-solution.comaliyuncs.com Its by-products, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile, which minimizes interference in chromatographic analysis. aliyuncs.comsigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered the most volatile of the trimethylsilyl acetamides, making it particularly useful in trace analysis where reagent peaks might obscure the analytes of interest. research-solution.com

Trimethylchlorosilane (TMCS) is rarely used alone but serves as an important catalyst when mixed with primary silylating agents like BSTFA. aliyuncs.com The addition of 1-20% TMCS to BSTFA significantly increases the reactivity of the mixture, enabling the derivatization of more sterically hindered or less reactive groups, such as the secondary amines and hindered hydroxyls that might be present in complex samples. aliyuncs.comresearchgate.net For β-resorcylic acid, a combination of BSTFA with a TMCS catalyst is often preferred to ensure complete silylation of both the phenolic and carboxylic acid functionalities. research-solution.comaliyuncs.com

Optimization involves selecting the appropriate reagent and its concentration. A significant molar excess of the silylating reagent, typically at least a 2:1 ratio of reagent to active hydrogens, is recommended to drive the reaction to completion. aliyuncs.comsigmaaldrich.com

Impact of Reaction Conditions on Derivatization Efficiency (e.g., Temperature, Solvent, Reaction Time)

The efficiency of the silylation of β-resorcylic acid is highly dependent on the reaction conditions. Key parameters that must be optimized include temperature, the choice of solvent, and the duration of the reaction.

Temperature: While many compounds can be derivatized at room temperature, warming is often necessary to increase the reaction rate and ensure complete derivatization, especially for less soluble or sterically hindered compounds. aliyuncs.comsigmaaldrich.com For phenolic acids and similar compounds, heating is common, with temperatures typically ranging from 60°C to 80°C. research-solution.comtcichemicals.com

Solvent: The choice of solvent can influence the reaction. Pyridine is frequently used as it can act as both a solvent and a catalyst, activating hydroxyl groups. research-solution.com Other solvents like acetonitrile (B52724) may also be employed. researchgate.net In many cases, silylating reagents like BSTFA have good solvent properties and can be used without an additional solvent. aliyuncs.comsigmaaldrich.com

Reaction Time: The time required for complete derivatization can vary from a few minutes to several hours. For many compounds, the reaction is complete almost as soon as the sample dissolves in the reagent. aliyuncs.comsigmaaldrich.com However, for more complex or hindered molecules, reaction times of 20-30 minutes or longer at elevated temperatures are common. aliyuncs.comsigmaaldrich.com For particularly challenging compounds, heating for up to 16 hours may be necessary. sigmaaldrich.com

| Reagent(s) | Temperature | Time | Solvent/Catalyst | Reference |

|---|---|---|---|---|

| BSTFA + 1% TMCS | 80 °C | 30 min | None (residue redissolved in chloroform) | research-solution.com |

| BSTFA + 10% TMCS | 45 °C | 24 hours | None | research-solution.com |

| BSTFA : TMCS (5:1, v:v) | 60 °C | 2 hours | Pyridine (removed before adding silylating agent) | tcichemicals.com |

| BSTFA, BSA, or MSTFA | 60 °C | 20 min | Pyridine | research-solution.com |

| General BSTFA | 70 °C | 20-30 min | Warming may be required | aliyuncs.comsigmaaldrich.com |

Steric Hindrance Considerations in Polyhydroxylated and Carboxylated TMS Derivatives

Steric hindrance plays a significant role in the derivatization of polyfunctional molecules like β-resorcylic acid. sigmaaldrich.com The ease of silylation is influenced by the accessibility of the active hydrogen atoms to the bulky trimethylsilyl group. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Within alcohols, primary hydroxyls react faster than secondary ones, which are faster than tertiary ones. sigmaaldrich.com

In β-resorcylic acid, the molecule has two phenolic hydroxyl groups and one carboxylic acid group. The arrangement of these groups on the benzene (B151609) ring can create steric challenges. manchester.ac.uk The hydroxyl group at position 2 is ortho to the carboxylic acid group, which can lead to steric crowding and potentially hinder the simultaneous derivatization of both groups. The selection of a highly reactive silylating agent, often with a catalyst like TMCS, and the use of elevated temperatures are strategies employed to overcome these steric barriers and ensure that all three active sites are derivatized to form the tris-TMS derivative. aliyuncs.com Studies on related resorcylic acid structures have shown that steric bulk from substituents can significantly influence molecular interactions and packing, a concept that extends to the accessibility of functional groups for derivatization. manchester.ac.ukresearchgate.net

Application of TMS as an Internal Standard in Spectroscopic Analysis

In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For GC-MS analysis, an ideal internal standard has chemical and physical properties similar to the analyte but can be distinguished by the detector.

Stable isotope-labeled (e.g., deuterated) analogues of the analyte are considered the gold standard for internal standards in mass spectrometry. wikipedia.org For the analysis of β-resorcylic acid, a deuterated version of its TMS derivative would be an excellent internal standard. For instance, using a deuterated silylating reagent like N-methyl-N-(trimethylsilyl-d9)trifluoroacetamide (MSTFA-d9) would produce a TMS-d9 derivative of β-resorcylic acid. sigmaaldrich.com

This deuterated internal standard would have nearly identical chromatographic behavior (retention time) to the non-deuterated TMS-β-resorcylic acid. sigmaaldrich.com However, it would have a different mass-to-charge (m/z) ratio in the mass spectrometer, allowing for separate detection and quantification. oup.comindustry.gov.au By comparing the peak area of the analyte to the known concentration of the internal standard, a precise and accurate quantification of β-resorcylic acid in the original sample can be achieved, compensating for variations in derivatization yield or injection volume. nih.gov

Other Protecting Group Strategies in Complex β-Resorcylic Acid Synthesis

In the multi-step synthesis of complex natural products or their analogues that contain a β-resorcylic acid moiety, it is often necessary to temporarily block, or "protect," the reactive phenolic hydroxyl groups to prevent them from interfering with reactions occurring at other parts of the molecule. beilstein-journals.orgjst.go.jpresearchgate.net Unlike silylation for analytical purposes, these protecting groups must be stable to a range of synthetic conditions and be selectively removable later in the synthesis. harvard.edu

Alkoxymethyl Groups (e.g., Ethoxymethyl, Methoxymethyl)

Alkoxymethyl ethers are commonly used as protecting groups for hydroxyl functions, especially phenols, due to their stability under various conditions and their reliable methods of introduction and removal. synarchive.com

Methoxymethyl (MOM) Ethers: The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols. adichemistry.comwikipedia.org It is typically introduced by reacting the phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative, less hazardous reagents like dimethoxymethane (B151124) can also be used. google.com

MOM ethers are stable across a broad pH range (pH 4-12) and are resistant to many oxidizing and reducing agents, as well as nucleophiles. adichemistry.com This stability makes them suitable for a wide array of synthetic transformations. mdpi.comethz.ch The removal of the MOM group (deprotection) is generally achieved under acidic conditions, for example, by treatment with a strong acid like HCl in methanol (B129727) or with a Lewis acid. adichemistry.comorganic-chemistry.org Milder, selective methods for deprotecting phenolic MOM ethers have also been developed. organic-chemistry.orgbenthamdirect.com

Ethoxymethyl (EOM) and other Alkoxymethyl Ethers: The ethoxymethyl (EOM) ether is another example of an alkoxymethyl protecting group. While less common than MOM, it functions similarly. A related and widely used group is the 2-(trimethylsilyl)ethoxymethyl (SEM) ether. sigmaaldrich.com SEM ethers are introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and are particularly useful because they are stable under conditions that might cleave other ethers like MOM, but can be selectively removed under very mild conditions using a fluoride (B91410) ion source. sigmaaldrich.comchemdad.comscientificlabs.co.ukhighfine.com This orthogonality allows for more complex synthetic strategies where different hydroxyl groups need to be deprotected at different stages.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Typical Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis (e.g., HCl/MeOH) | Stable to a wide range of non-acidic conditions. | adichemistry.comwikipedia.orgorganic-chemistry.org |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Fluoride ions (e.g., TBAF) or Lewis/Brønsted acids | Stable to many conditions but offers orthogonal removal with fluoride. | sigmaaldrich.comhighfine.com |

Alternative Silyl (B83357) Protecting Groups (e.g., Tert-Butyldimethylsilyl, Phenyldimethylsilyl)

While trimethylsilyl (TMS) groups are common, their lability often limits their use in multi-step syntheses. Consequently, more robust silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) and phenyldimethylsilyl chlorides, are frequently employed. These bulkier silyl groups offer greater stability to a wider range of reaction conditions, particularly towards hydrolysis and in the presence of many non-fluoride-based reagents.

The introduction of a TBDMS group onto a phenolic hydroxyl is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dimethylformamide (DMF). organic-chemistry.org For a molecule like beta-resorcylic acid, complete silylation would protect both hydroxyl groups and the carboxylic acid, forming 2,4-bis(tert-butyldimethylsilyloxy)benzoic acid tert-butyldimethylsilyl ester. The increased steric hindrance of the TBDMS group compared to TMS enhances its stability.

The relative stability of various silyl ethers is a key consideration in their selection. In general, stability towards acidic conditions increases with steric bulk: TMS < Triethylsilyl (TES) < TBDMS < Triisopropylsilyl (TIPS) < Tert-butyldiphenylsilyl (TBDPS). iscience.in A similar trend is observed for stability towards basic conditions. iscience.in This differential stability allows for the selective deprotection of one silyl group in the presence of another, a valuable tool in synthetic strategy. For instance, a primary TBDMS ether can be selectively cleaved in the presence of secondary or tertiary TBDMS ethers, or even TBDPS ethers, under specific conditions. organic-chemistry.org

In the context of resorcylic acid derivatives, achieving regioselective protection is paramount. The 4-hydroxyl group of the beta-resorcylic acid scaffold is generally more nucleophilic than the 2-hydroxyl group, which is sterically hindered and participates in hydrogen bonding with the adjacent carboxylic acid. This inherent difference in reactivity can be exploited for regioselective silylation. For instance, in the synthesis of resorcylic acid lactone (RAL) conjugates, the bulky triisopropylsilyl (TIPS) group has been successfully introduced regioselectively onto the more accessible 4'-phenol of a 2,4-dihydroxybenzoic acid isopropyl ester, a mimic of the RAL core. This was achieved in nearly quantitative yield using TIPS-Cl and imidazole in dichloromethane (B109758) (CH₂Cl₂). beilstein-journals.org This strategy highlights how sterically demanding silyl groups can be used for the selective protection of the 4-hydroxyl group of beta-resorcylic acid derivatives.

The phenyldimethylsilyl group, while less common, offers different electronic properties compared to trialkylsilyl groups, which can influence its reactivity and stability, although specific applications to beta-resorcylic acid are not extensively documented in the literature.

Table 1: Comparison of Common Silyl Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Common Reagents for Protection | Relative Acid Stability | Relative Base Stability |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl, HMDS, BSTFA | 1 | 1 |

| Triethylsilyl | TES | TES-Cl, TES-OTf | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, TBDMS-OTf | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | 5,000,000 | ~20,000 |

Data sourced from general protective group literature. iscience.in

Benzyl (B1604629) and Substituted Benzyl Ethers

Benzyl ethers are a mainstay in protecting group strategies for phenols due to their robustness under a wide range of acidic and basic conditions. They are typically installed via a Williamson ether synthesis, reacting the phenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). beilstein-journals.orgnih.govorganic-chemistry.org For beta-resorcylic acid, this approach can be used to protect the hydroxyl groups, allowing for subsequent reactions on the carboxylic acid moiety. A patent describes the protection of 2,4-dihydroxybenzoic acid with benzyl groups by reacting it with a benzyl halide in a polar solvent in the presence of a base. nih.gov

Substituted benzyl ethers, particularly the p-methoxybenzyl (PMB) ether, offer distinct advantages, most notably their susceptibility to cleavage under oxidative conditions that leave standard benzyl ethers intact. organic-chemistry.orgtotal-synthesis.com This orthogonality is highly valuable in complex syntheses. The PMB group is introduced using p-methoxybenzyl chloride (PMB-Cl) under basic conditions. total-synthesis.com Its removal is often accomplished with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which selectively oxidizes the electron-rich PMB ether. beilstein-journals.orgtotal-synthesis.com

Regioselectivity in the benzylation of beta-resorcylic acid derivatives is a significant challenge. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group. Studies on related 2,4-dihydroxybenzaldehydes and acetophenones have shown that the use of a mild base like cesium bicarbonate (CsHCO₃) in acetonitrile can achieve excellent regioselectivity for alkylation at the 4-position, minimizing the formation of the bis-alkylated product. nih.gov Similarly, in the context of a resorcylic acid ester mimic, regioselective p-methoxybenzylation at the 4'-OH was achieved using PMB-Cl with cesium carbonate (Cs₂CO₃) in DMF. beilstein-journals.org

The choice of protecting group and reaction conditions allows chemists to selectively manipulate the different functional groups of beta-resorcylic acid, enabling its use as a versatile building block in the synthesis of more complex molecules.

Table 2: Examples of Benzyl Ether Derivatization on Resorcylic Acid Scaffolds

| Substrate | Reagents and Conditions | Protecting Group | Position of Protection | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | Benzyl halide, Base, Polar solvent | Benzyl (Bn) | -OH groups | Protected 2,4-dihydroxybenzoic acid | Not specified | nih.gov |

| Resorcylic acid | Benzyl bromide, Base, Acetone | Benzyl (Bn) | Carboxylic acid and/or -OH groups | Protected benzyl ester/ether | Not specified | youtube.com |

| 2,4-Dihydroxybenzoic acid isopropyl ester (mimic) | PMB-Cl, Cs₂CO₃, DMF | p-Methoxybenzyl (PMB) | 4'-OH | 4'-O-PMB-resorcylic acid ester mimic | Not specified | beilstein-journals.org |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide, CsHCO₃, CH₃CN, 80 °C | Benzyl (Bn) | 4-OH | 2-Hydroxy-4-benzyloxybenzaldehyde | 91% | nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of β-Resorcylic Acid and its Derivatives

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both one-dimensional and two-dimensional NMR techniques are employed to analyze the carbon-hydrogen framework of β-resorcylic acid and its derivatives.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of β-resorcylic acid displays characteristic signals for its aromatic protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, three distinct signals appear in the aromatic region. These signals correspond to the three protons on the benzene (B151609) ring, and their splitting patterns (coupling) provide information about their relative positions. For instance, the spectrum shows signals at approximately 6.26 ppm, 6.34 ppm, and 7.62 ppm. inkarp.co.in The coupling constants (J-values) associated with these signals, such as ³JHH (ortho-coupling), ⁴JHH (meta-coupling), and ⁵JHH (para-coupling), are crucial for assigning each proton to its specific location on the aromatic ring. inkarp.co.in The protons of the hydroxyl and carboxylic acid groups also produce signals, which can sometimes be broad and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of β-resorcylic acid provides information about the carbon skeleton. Due to the lack of symmetry in the molecule, each of the seven carbon atoms gives a unique signal. acs.org For example, the spectrum of β-resorcylic acid shows seven distinct signals, confirming the successful synthesis and the structure of the product. acs.org The chemical shifts of the carbon atoms are indicative of their chemical environment. Carbons attached to electron-withdrawing groups, such as the carboxyl group and hydroxyl groups, will appear at a lower field (higher ppm value). For instance, the carbonyl carbon of the carboxylic acid typically resonates at a significantly downfield chemical shift, around 158.93 ppm. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts for β-Resorcylic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | - | - |

| H-5 | - | - |

| H-6 | - | - |

| Aromatic Protons | 6.26, 6.34, 7.62 inkarp.co.in | - |

| Carboxyl Carbon | - | ~158.93 researchgate.net |

Note: Specific assignments of proton and carbon signals require 2D NMR data. The provided values are representative chemical shifts.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT) for Connectivity Assignments

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. For β-resorcylic acid, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, confirming the direct C-H bonds. inkarp.co.inmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For example, in derivatives of β-resorcylic acid, HMBC correlations can establish the connection of side chains to the aromatic ring. mdpi.commdpi.comacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. In the case of β-resorcylic acid, the COSY spectrum would display cross-peaks between the aromatic protons, confirming their ortho, meta, and para relationships. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with the ¹³C NMR spectrum, allows for the complete assignment of all carbon signals. mdpi.comnih.gov

Elucidation of Molecular Structure Utilizing TMS Reference Signals

Tetramethylsilane (B1202638) (TMS) is the universally accepted internal standard for NMR spectroscopy, with its proton and carbon signals defined as 0.0 ppm. mobt3ath.com The chemical shifts of all other signals in the spectrum are reported relative to TMS. scispace.com In the context of analyzing β-resorcylic acid and its derivatives, TMS serves two primary roles:

Chemical Shift Referencing: The sharp, singlet signal of TMS provides a precise reference point, ensuring the accuracy and reproducibility of the measured chemical shifts. google.com

Derivatization Agent: As will be discussed in the mass spectrometry section, TMS groups can be chemically attached to the hydroxyl and carboxylic acid groups of β-resorcylic acid. The resulting TMS-derivatized molecule exhibits altered NMR spectral properties. The presence of the TMS groups can be confirmed by the appearance of a strong singlet in the ¹H NMR spectrum at around 0 ppm, corresponding to the nine equivalent protons of the trimethylsilyl (B98337) group.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. This technique is particularly useful for polar and thermally labile molecules like β-resorcylic acid and its derivatives. The high-resolution capability of HRESIMS enables the determination of the elemental formula of a molecule by measuring its mass to several decimal places. mdpi.commdpi.comacs.orgnih.govnih.gov For example, the molecular formula of a β-resorcylic acid derivative can be established by observing the m/z (mass-to-charge ratio) of its sodiated adduct [M + Na]⁺ in the HRESIMS spectrum. mdpi.comnih.gov

Electron Ionization (EI) Mass Spectrometry of TMS-Derivatized Analytes

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, causing them to fragment in a reproducible manner. While direct analysis of polar compounds like β-resorcylic acid by GC-MS using EI can be challenging due to their low volatility and thermal instability, derivatization with a silylating agent to form the trimethylsilyl (TMS) derivative overcomes these limitations.

The TMS derivative of β-resorcylic acid, specifically the tris-TMS derivative (where all three active hydrogens on the hydroxyl and carboxyl groups are replaced by TMS groups), is more volatile and thermally stable, making it suitable for GC-MS analysis. nist.gov The EI mass spectrum of the tris-TMS derivative of β-resorcylic acid exhibits a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ may be observed, and various fragment ions resulting from the loss of methyl groups, TMS groups, and other neutral fragments provide structural information. For instance, the mass spectrum of the tris-TMS derivative of β-resorcylic acid (2,4-Dihydroxybenzoic acid, 3TMS derivative) shows a molecular formula of C₁₆H₃₀O₄Si₃ and a molecular weight of 370.6635. nist.gov

Chiroptical and Vibrational Spectroscopy for Comprehensive Structural Data

Beta-resorcylic acid (2,4-dihydroxybenzoic acid) is an achiral molecule and, therefore, does not exhibit a signal in electronic circular dichroism (ECD) spectroscopy. However, the beta-resorcylic acid unit is a fundamental chromophore in a large family of naturally occurring, chiral macrolides known as β-resorcylic acid lactones (RALs). nih.govnih.govresearchgate.net

For these complex chiral molecules, ECD spectroscopy is a powerful and essential technique for determining the absolute configuration of their stereogenic centers. unmul.ac.idacs.org The experimental ECD spectrum of a RAL is compared with theoretical spectra generated through time-dependent density functional theory (TDDFT) calculations for different possible stereoisomers. nih.govrsc.org A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry of the entire molecule. unmul.ac.idresearchgate.net This combined experimental and computational approach has become a cornerstone in the stereochemical elucidation of new RALs isolated from natural sources. nih.govrsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive method for identifying the functional groups present in beta-resorcylic acid. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent chemical bonds. Due to extensive intermolecular hydrogen bonding in the solid state, the hydroxyl (O-H) stretching vibrations of the phenolic and carboxylic acid groups appear as a very strong and broad band over a wide range of wavenumbers. researchgate.net

The key vibrational frequencies for beta-resorcylic acid are well-documented. Upon derivatization to beta-resorcylic acid (tms), the FTIR spectrum undergoes significant changes. The broad O-H stretching band disappears, and new, sharp bands corresponding to the Si-CH₃ and Si-O-Ar vibrations of the trimethylsilyl groups appear, confirming the successful derivatization.

Table 2: Key FTIR Absorption Bands for beta-Resorcylic Acid

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| O-H (Phenolic & Carboxylic) | Stretching | 3500–2500 | Strong, very broad |

| C=O (Carboxylic Acid) | Stretching | ~1662 | Strong, sharp |

| C-H (Aromatic) | Bending | ~1272 | Medium |

| C=C (Aromatic) | Stretching | ~1098 | Medium |

In a study involving a silver nanoconjugate of a related compound, the disappearance of the carbonyl peak in the FTIR spectrum was used to confirm the chelation of the carboxylic group with the silver surface. researchgate.net

The ultraviolet-visible (UV/Vis) spectrum of beta-resorcylic acid is defined by its aromatic chromophore, specifically the 2,4-dihydroxybenzoic acid system. The spectrum exhibits characteristic absorption bands that arise from π→π* electronic transitions within the benzene ring, which is substituted with both electron-donating hydroxyl groups and an electron-withdrawing carboxylic acid group.

Derivatives of beta-resorcylic acid typically show three main absorption bands. researchgate.netekb.eg The exact positions of these maxima can vary slightly depending on the solvent and the specific nature of any attached side chains, as seen in various resorcylic acid lactones. researchgate.netekb.eg The derivatization of the hydroxyl and carboxyl groups to form the TMS ether and ester is not expected to fundamentally alter the aromatic π-system, so the UV/Vis spectrum of beta-resorcylic acid (tms) should be very similar to that of the parent compound, with only minor shifts in the absorption maxima.

Table 3: Typical UV/Vis Absorption Maxima for the beta-Resorcylic Acid Chromophore

| Absorption Maxima (nm) - Set 1 | Absorption Maxima (nm) - Set 2 |

|---|---|

| 211, 262, 298 | 220, 260, 310 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While the TMS derivative of beta-resorcylic acid is typically analyzed as a liquid or in solution for chromatographic purposes, the solid-state structure of the underivatized beta-resorcylic acid has been studied extensively. nih.gov

These studies have revealed a complex polymorphic landscape, with at least nine distinct crystalline forms identified. nih.gov These include two anhydrous polymorphs (Form I and Form II°), a monohydrate, a hemihydrate, and five different solvates. nih.govacs.org The various forms are characterized by different arrangements of the molecules in the crystal lattice and distinct hydrogen-bonding networks. nih.gov For example, in a cocrystal with thymine, the beta-resorcylic acid participates in a three-dimensional hydrogen-bonded network involving water molecules. researchgate.net The thermodynamically stable form at room temperature is designated as Form II°. nih.gov The various solid-state forms can be interconverted through processes like desolvation or heating. nih.gov This detailed structural information is critical for understanding the physical properties and stability of the compound in the solid state.

Table 4: Known Crystalline Forms of beta-Resorcylic Acid

| Form Name | Type | Crystal System/Space Group | Reference |

|---|---|---|---|

| Form I | Anhydrous Polymorph | - | nih.gov |

| Form II° | Anhydrous Polymorph | P2₁/n | nih.gov |

| Monohydrate | Hydrate | - | nih.gov |

| Hemihydrate | Hydrate | P-1 | nih.govacs.org |

| Acetic Acid Solvate | Solvate | - | nih.gov |

| DMSO Solvate | Solvate | - | nih.gov |

| 1,4-Dioxane Solvate | Solvate | - | nih.gov |

| N,N-Dimethyl Formamide Solvate I | Solvate | - | nih.gov |

| N,N-Dimethyl Formamide Solvate II | Solvate | - | nih.gov |

Advanced Stereochemical Assignment Methodologies

As an achiral molecule, beta-resorcylic acid itself does not require stereochemical assignment. However, it is the foundational unit for the vast and structurally diverse family of resorcylic acid lactones (RALs), which possess numerous chiral centers and complex stereochemistry. nih.govresearchgate.net The unambiguous determination of the relative and absolute configuration of these natural products is a significant challenge that requires a combination of advanced analytical and computational methods. mdpi.com

Modern approaches to stereochemical assignment in the RAL family integrate several powerful techniques:

Advanced NMR Spectroscopy: Multi-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy), are used to first determine the planar structure and then deduce the relative configuration of stereocenters by analyzing through-bond and through-space correlations. acs.orgnumberanalytics.com

Chemical Derivatization: Chiral derivatizing agents, such as in the modified Mosher's method, are used to convert a chiral molecule into a mixture of diastereomers. unmul.ac.idresearchgate.net Subsequent NMR analysis of these diastereomers allows for the assignment of the absolute configuration at the derivatized center.

Quantum Chemical Calculations: As discussed previously, the calculation of ECD spectra using TDDFT is a primary method for assigning absolute configuration. nih.govrsc.org Additionally, quantum mechanics-based calculations of NMR chemical shifts, often using statistical methods like DP4+, can be used to distinguish between possible diastereomers by comparing calculated shifts to experimental values. acs.orgfrontiersin.org

X-ray Crystallography: When a high-quality single crystal can be obtained, X-ray diffraction provides the most definitive assignment of both relative and absolute stereochemistry. nih.govresearchgate.net

The definitive structural elucidation of complex beta-resorcylic acid derivatives often relies on the combined application of these methods to provide unambiguous assignments. nih.govnih.gov

Modified Mosher's Method for Chiral Center Elucidation

The modified Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.govresearchgate.net The method involves the esterification of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netmdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol can be deduced. mdpi.com

Although β-resorcylic acid itself is achiral, this method is frequently applied to complex natural products incorporating a β-resorcylic acid moiety, such as the resorcylic acid lactones (RALs) produced by various fungi. nih.govresearchgate.net These molecules often feature long aliphatic chains with multiple chiral hydroxyl groups.

Application in a Resorcylic Acid Derivative:

In a study on new β-resorcylic acid derivatives from the fungus Penicillium antarcticum, the modified Mosher's method was used to determine the absolute configuration of a chiral center in a related compound. mdpi.com By reacting the compound with both (R)- and (S)-MTPA chloride, two diastereomeric MTPA esters were formed. The ¹H NMR spectra of these esters were then compared. The calculated differences in chemical shifts (Δδ) for protons on either side of the carbinol center followed a consistent pattern, allowing for the unambiguous assignment of the absolute configuration at that center. mdpi.com

| Proton(s) | Position Relative to Chiral Center | Δδ (ppm) | Inferred Configuration |

|---|---|---|---|

| H-12 | α | -0.05 | Based on the distribution of positive and negative Δδ values around the chiral center, the absolute configuration was assigned. |

| H-14 | α | +0.08 | |

| H-11 | β | +0.03 | |

| H-10 | γ | +0.02 |

DP4 Statistical Calculations for Probabilistic Configuration Assignment

DP4 (Diastereomer Population Analysis) is a computational method that provides a statistical probability for the assignment of a correct structure among several possible diastereoisomers. acs.org This method has become a cornerstone in the structural elucidation of complex natural products where multiple stereoisomers are possible and traditional methods may be inconclusive. acs.orgnih.gov

The DP4 analysis works by:

Generating all possible diastereomeric structures of the molecule.

Performing computational calculations (using Density Functional Theory, DFT) to predict the ¹H and ¹³C NMR chemical shifts for each isomer.

Comparing the calculated NMR data for each potential isomer with the experimental NMR data of the isolated natural product.

Applying a Bayesian statistical algorithm to calculate the probability (the "DP4 probability") that each isomer is the correct one. acs.orgacs.org

Application in Resorcylic Acid Lactones (RALs):

The power of DP4 analysis has been demonstrated in the characterization of new anti-inflammatory β-resorcylic acid lactones from the endophytic fungus Colletotrichum sp. acs.org In one instance, a new compound, colletogloeolactone B, possessed two chiral centers (C-12 and C-17) whose absolute configurations were unknown. acs.orgnih.gov

To solve this, researchers performed a DP4 analysis on the four possible isomers: (12R, 17R), (12R, 17S), (12S, 17R), and (12S, 17S). The analysis revealed that the (12S, 17S) isomer had a 61.7% probability of being the correct structure, while the (12R, 17R) isomer had a probability of 38.3%. acs.org This provided strong evidence for the assignment of the absolute configuration, showcasing the utility of DP4 in resolving complex stereochemical problems in molecules containing the β-resorcylic acid framework.

| Possible Isomer (Configuration) | Calculated DP4 Probability (%) | Assignment |

|---|---|---|

| 12S, 17S | 61.7 | Most Probable |

| 12R, 17R | 38.3 | Less Probable |

| 12R, 17S | <1 | Unlikely |

| 12S, 17R | <1 | Unlikely |

These advanced methods, while not applied to the simple β-resorcylic acid (tms) derivative itself, are indispensable for characterizing the complex and stereochemically rich natural products of which the β-resorcylic acid unit is a vital building block.

Computational Chemistry and Theoretical Modeling in β Resorcylic Acid Research

Quantum Mechanics-Based Computational Studies

Quantum mechanics (QM) forms the theoretical bedrock for a variety of computational methods used to investigate the intrinsic properties of β-resorcylic acid. These studies enable the precise calculation of molecular geometries, energies, and spectroscopic parameters, facilitating a deeper comprehension of its behavior.

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of β-resorcylic acid and its derivatives, which in turn dictates their biological activity. Molecular Mechanics (MM) force fields offer an efficient computational approach to explore the potential energy surface and identify stable conformers.

In the study of β-resorcylic acid lactones, conformational searches have been performed using the Merck Molecular Force Field (MMFF). nih.gov For instance, a conformational search for a specific chlorinated β-resorcylic acid lactone using MacroModel with the MMFF in the gas phase yielded multiple conformers within a 10 kJ/mol energy window. nih.gov This initial exploration of conformational space is a crucial step before applying more computationally expensive quantum mechanics methods. For other derivatives, conformational investigations have been carried out using the MMFF implemented in software like Spartan '18, setting a relative energy threshold to filter for the most relevant conformers. nih.govacs.org These analyses provide the foundational geometric data necessary for subsequent, more detailed computational studies. nih.gov A combined experimental and computational approach has also been utilized to investigate the various solid-state forms of β-resorcylic acid itself, confirming the most probable polymorphs. acs.orgnih.govacs.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry that aids in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the magnetic shielding tensors of nuclei. researchgate.net

For derivatives of β-resorcylic acid, Density Functional Theory (DFT) calculations employing the GIAO method have been used to compute ¹H and ¹³C NMR chemical shifts. nih.govacs.org Typically, the geometries obtained from conformational analysis are optimized using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, incorporating a solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model Based on Density (SMD). nih.gov The GIAO magnetic shielding tensors are then calculated at a similar level of theory. nih.govacs.org These calculated tensors for each conformer are averaged based on their Boltzmann distribution to yield the final predicted shielding values. nih.gov To obtain the chemical shifts, the computed shielding tensors of a reference standard, such as tetramethylsilane (B1202638) (TMS), are also calculated using the same procedure. nih.govacs.org Studies on β-resorcylic acid (2,4-dihydroxybenzoic acid) as a Chemical Exchange Saturation Transfer (CEST) agent for MRI have also demonstrated a strong correlation (R² = 0.882) between experimental shifts and DFT-calculated ¹H nuclear shieldings using the GIAO method. scispace.comnih.gov

| Computational Step | Method/Software | Details | Reference |

|---|---|---|---|

| Conformational Search | Spartan '18 / MacroModel | Molecular Mechanics Force Field (MMFF) | nih.govacs.org |

| Geometry Optimization | Gaussian 16W | DFT (B3LYP/6-31G(d,p)) with PCM/SMD solvent model | nih.gov |

| Shielding Tensor Calculation | Gaussian 16W | GIAO approach at B3LYP/6-31G(d,p) | nih.gov |

| Reference Standard | Tetramethylsilane (TMS) | Shielding tensors computed with the same method | nih.govacs.org |

Determining the absolute configuration of chiral molecules is a significant challenge in natural product chemistry. The DP4 (and DP4+) probabilistic analysis is a computational tool that compares experimentally measured NMR data with GIAO-calculated values for all possible stereoisomers to assign the most probable structure. acs.org

This method has been applied in attempts to elucidate the absolute stereochemistry of new β-resorcylic acid lactones. nih.govacs.org The process involves calculating the ¹H and ¹³C NMR shielding tensors for each possible diastereomer, following the GIAO calculation protocol mentioned previously. The DP4+ analysis is then applied using a specialized Excel spreadsheet, which calculates the probability of each isomer being the correct one based on the agreement between calculated and experimental chemical shifts. nih.gov However, in some cases involving β-resorcylic acid derivatives, the DP4 analysis did not yield a definitive result with high probability, indicating the complexity of the molecular systems and potential limitations of the method for certain structures. nih.govacs.org Despite this, DP4 remains a valuable tool in the structural chemist's arsenal (B13267) for stereochemical assignment. frontiersin.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule like β-resorcylic acid might interact with biological macromolecules. nih.gov These methods provide detailed information on binding mechanisms, which is crucial for understanding the compound's potential biological functions.

The interaction of β-resorcylic acid with key biomolecules has been a subject of significant research. Molecular modeling studies have been instrumental in elucidating the nature of these interactions.

Interaction with Proteins: The binding of β-resorcylic acid to bovine serum albumin (BSA), a model carrier protein, has been investigated. researchgate.net These studies confirmed the formation of a stable complex, revealing that the interaction is stabilized primarily by van der Waals forces and hydrogen bonding. researchgate.net Similarly, the interaction of resorcylic acid lactones (RALs), derivatives of β-resorcylic acid, with the protein PRDX1 has been explored to understand their anticancer mechanisms. nih.gov

Interaction with DNA: The binding mechanism of β-resorcylic acid with calf thymus DNA (ctDNA) has also been explored. researchgate.net Thermodynamic and bioinformatics analyses suggest that the interaction is spontaneous and primarily driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net These findings are crucial for understanding how the compound might exert its effects at the genetic level.

A key goal of molecular modeling is to predict where and how strongly a ligand binds to its target.

Binding Sites and Modes: For the interaction with BSA, competitive displacement assays and molecular docking studies consistently identified that β-resorcylic acid preferentially binds to subdomain IIIA, also known as site II, of the protein. researchgate.net In its interaction with DNA, molecular docking and MD simulations support a groove binding mode for β-resorcylic acid. researchgate.net For a resorcylic acid lactone derivative, docking simulations predicted that it covalently binds to specific cysteine residues within the PRDX1 protein. nih.gov

Binding Affinities: Molecular docking calculations provide an estimate of the binding energy, indicating the affinity of the ligand for the biomolecule. The binding energy for β-resorcylic acid at site II of BSA was calculated to be -4.66 kcal/mol, which is more favorable than its binding at site I (-3.9 kcal/mol). researchgate.net In the case of a resorcylic acid lactone derivative targeting PRDX1, docking scores were calculated for its interaction with four different cysteine residues, with the Cys52 site showing the most favorable score of -5.419 kcal/mol, identifying it as the most probable binding site. nih.gov MD simulations further help to validate the stability of these predicted ligand-protein complexes over time. acs.orgnih.gov

| Ligand | Biomolecule | Predicted Binding Site | Predicted Binding Energy/Score | Reference |

|---|---|---|---|---|

| β-Resorcylic Acid | Bovine Serum Albumin (BSA) | Site II (Subdomain IIIA) | -4.66 kcal/mol | researchgate.net |

| β-Resorcylic Acid | Bovine Serum Albumin (BSA) | Site I | -3.9 kcal/mol | researchgate.net |

| Resorcylic Acid Lactone (PoD) | PRDX1 | Cys52 | -5.419 kcal/mol | nih.gov |

| Resorcylic Acid Lactone (PoD) | PRDX1 | Cys173 | -4.017 kcal/mol | nih.gov |

| Resorcylic Acid Lactone (PoD) | PRDX1 | Cys83 | -1.917 kcal/mol | nih.gov |

| Resorcylic Acid Lactone (PoD) | PRDX1 | Cys71 | -2.551 kcal/mol | nih.gov |

Elucidation of Intermolecular Forces (e.g., Hydrogen Bonding, Van der Waals, Hydrophobic Interactions)

The structure and interactions of β-resorcylic acid are heavily governed by non-covalent intermolecular forces. Computational studies have been pivotal in dissecting these complex interactions.

Hydrogen Bonding: As a molecule with multiple hydrogen bond donors (two hydroxyl groups, one carboxylic acid group) and acceptors (four oxygen atoms), β-resorcylic acid exhibits a rich variety of hydrogen bonding motifs. Computational work combined with experimental analysis has shown that these interactions are fundamental to its solid-state structures, including its various polymorphs and solvates. nih.govacs.org The molecule's flexibility and its capacity to form different hydrogen bonding patterns are key factors in its crystallization behavior. acs.org In the solid state, β-resorcylic acid often forms centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. acs.org

Van der Waals and Hydrophobic Interactions: Beyond the dominant hydrogen bonds, Van der Waals forces and hydrophobic interactions play a crucial role, particularly in how β-resorcylic acid interacts with larger biological molecules. In studies examining the binding of β-resorcylic acid to calf thymus DNA (ctDNA) and bovine serum albumin (BSA), thermodynamic analysis and molecular docking simulations identified these forces as major contributors to the stability of the resulting complexes. nih.govresearchgate.net The spontaneous and exothermic nature of these binding events is driven by a combination of hydrogen bonding, Van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net Molecular docking simulations have further elucidated these interactions, showing how the molecule fits into the binding sites of proteins and the grooves of DNA. nih.govresearchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a primary computational method for studying β-resorcylic acid and its derivatives. chemrxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. Researchers have employed DFT, often using functionals like B3LYP, to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic structures and spectra. chemrxiv.orgnih.govnih.gov DFT calculations have been instrumental in determining the most stable conformers of the molecule and in providing a theoretical framework for understanding its experimental behavior. nih.gov

Electronic Structure Analysis (e.g., NBO, CHelpG Charges, HOMO-LUMO Orbitals)

DFT calculations provide a detailed picture of the electronic landscape of β-resorcylic acid.

Natural Bond Orbital (NBO) and CHelpG Charges: NBO analysis is used to translate the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.de This method allows for the quantification of atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions that contribute to molecular stability. icm.edu.pl For β-resorcylic acid and other hydroxybenzoic acids, NBO and CHelpG (Charges from Electrostatic Potentials using a Grid based method) have been used to calculate the distribution of electronic charge within the molecule. nih.govnih.gov These calculations reveal the electron-withdrawing effect of the carboxylic group and the electron-donating effects of the hydroxyl groups, which in turn influence the molecule's reactivity and interaction sites.

A comprehensive DFT study on seven hydroxybenzoic acids provided detailed charge distribution data for β-resorcylic acid (2,4-DHB). nih.govnih.gov

Table 1: Calculated Atomic Charges for β-Resorcylic Acid (Data sourced from a DFT study on hydroxybenzoic acids. nih.govnih.gov)

| Atom | NBO Charge (e) | CHelpG Charge (e) |

|---|---|---|

| C1 | 0.088 | -0.082 |

| C2 | 0.297 | 0.170 |

| C3 | -0.276 | -0.046 |

| C4 | 0.316 | 0.183 |

| C5 | -0.231 | -0.125 |

| C6 | -0.210 | -0.076 |

| C(OOH) | 0.826 | 0.485 |

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the gap between them (ΔE) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org DFT studies have calculated these values for β-resorcylic acid. researchgate.netchemrxiv.orgnih.govnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. uc.pt Analysis of these orbitals helps explain the charge transfer interactions within the molecule, which are responsible for its bioactivity. scirp.org

Table 2: Calculated Frontier Orbital Energies for β-Resorcylic Acid (Data sourced from DFT studies. chemrxiv.orgnih.govnih.gov)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.42 |

| E(LUMO) | -1.55 |

| Energy Gap (ΔE) | 4.87 |

Aromaticity Assessment using Geometric and Magnetic Indices (e.g., HOMA, NICS)

The aromaticity of the benzene (B151609) ring in β-resorcylic acid can be quantified using computational indices.

HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system. Negative values can indicate anti-aromaticity. A study of hydroxybenzoic acids calculated the HOMA index for β-resorcylic acid, confirming its significant aromatic character. nih.govnih.gov

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (a probe point) at the center of a ring and calculating the magnetic shielding at that point. nih.gov A negative NICS value indicates shielding, which is a hallmark of an aromatic ring current, while a positive value indicates deshielding, characteristic of an anti-aromatic ring. mdpi.com The NICS(1) value, calculated 1 Å above the ring plane, is often used to minimize the influence of σ-electrons. nih.gov DFT calculations have provided NICS values for β-resorcylic acid, further supporting its aromatic nature. nih.govnih.gov

Table 3: Calculated Aromaticity Indices for β-Resorcylic Acid (Data sourced from a DFT study on hydroxybenzoic acids. nih.govnih.gov)

| Index | Calculated Value |

|---|---|

| HOMA | 0.916 |

| NICS(0) | -8.67 |

| NICS(1) | -10.03 |

Correlation of Computational Parameters with Spectroscopic Data

A powerful application of computational modeling is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the interpretation of the spectra.

In a detailed study, the FT-IR and FT-Raman spectra of β-resorcylic acid were recorded experimentally and also calculated using DFT with the B3LYP/6-311++G(d,p) level of theory. nih.gov The calculated vibrational frequencies showed good agreement with the experimental spectra, allowing for a precise assignment of the vibrational modes based on the Potential Energy Distribution (PED). nih.gov This correlation is crucial for understanding the specific atomic motions that give rise to each peak in the spectrum. For example, characteristic peaks for the O-H, C=O, and C-O stretching modes, as well as aromatic ring vibrations, can be confidently assigned. nih.gov Similarly, DFT has been used to calculate and interpret the 1H and 13C NMR spectra of β-resorcylic acid and its derivatives, aiding in structure elucidation. nih.govnih.govacs.org

Table 4: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for β-Resorcylic Acid (Data sourced from a combined experimental and theoretical study. nih.gov)

| Assignment (Potential Energy Distribution %) | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| ν(C=O) (81) | 1651 | 1655 | 1649 |

| ν(C-C) (45), δ(C-H) (20) | 1618 | 1620 | 1617 |

| ν(C-C) (35), δ(C-H) (24) | 1590 | 1590 | 1588 |

| δ(O-H) (45), ν(C-C) (26) | 1368 | 1368 | 1367 |

| ν(C-O) (34), δ(O-H) (30) | 1240 | 1240 | 1238 |

| Ring breathing (55) | 806 | 806 | 805 |

ν = stretching, δ = in-plane bending

Biological Mechanisms and Molecular Interactions of β Resorcylic Acid Derivatives in Vitro Focus

Investigations into Enzyme and Protein Target Modulation

The biological activity of β-resorcylic acid derivatives is often rooted in their ability to directly bind to and alter the function of critical cellular enzymes and proteins. These interactions can lead to the inhibition of enzymatic activity, disruption of protein function, and the initiation of novel cellular processes.

Inhibition of Kinases (e.g., MEK, Protein Tyrosine Kinases)

A prominent mechanism of action for certain β-resorcylic acid derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Specifically, RALs that contain a cis-enone functionality in their macrocyclic structure have been identified as potent, irreversible inhibitors of a specific subset of the kinome.

This inhibition is achieved through a covalent Michael addition reaction between the α,β-unsaturated ketone in the RAL and a conserved cysteine residue located in the ATP-binding site of susceptible kinases. This covalent modification prevents the kinase from binding ATP, thereby blocking its phosphotransferase activity. A structural-bioinformatics analysis identified approximately 46 kinases that possess this conserved cysteine, making them potential targets for this class of compounds.

One of the most well-characterized kinase inhibitors from this family is L-783,277, a potent and highly specific inhibitor of Mitogen-activated protein kinase kinase (MEK). In vitro assays demonstrated that L-783,277 inhibits MEK1 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. Another derivative, hypothemycin, has been shown to inhibit 18 of 19 tested kinases that contain the conserved cysteine residue. Its targets include key components of the MAP kinase pathways at multiple levels, such as receptor tyrosine kinases (c-KIT, FLT3, PDGFRα), MEK1/2, and ERK1/2.

| Compound | Target Kinase | IC₅₀ |

|---|---|---|

| L-783,277 | MEK1 | 4 nM |

| Hypothemycin | c-KIT | 370 nM |

| Hypothemycin | FLT3 | 6 nM |

| Hypothemycin | PDGFRα | 0.4 nM |

Modulation of ATPases and Other Enzyme Activities

The inhibitory activity of β-resorcylic acid derivatives extends to ATPases, enzymes that catalyze the hydrolysis of ATP. A key target in this class is the molecular chaperone Heat Shock Protein 90 (Hsp90), whose function is dependent on its ATPase activity. Radicicol (B1680498), a well-known RAL, is a potent inhibitor of Hsp90. In vitro studies with the Saccharomyces cerevisiae Hsp90 homolog, ScHsp82, showed that radicicol robustly inhibits its ATPase function. At a concentration of 50 µM, radicicol decreased the ATPase activity of ScHsp82 by 68%. This inhibition prevents the chaperone from processing its client proteins, many of which are oncogenic kinases. The inhibitory action is structurally dependent on the intact macrolactone ring, as hydrolyzed radicicol fails to inhibit Hsp90 ATPase activity.

Certain RALs have also been reported to inhibit vacuolar-type H+-ATPases (V-ATPases), which are proton pumps essential for acidifying intracellular compartments. However, specific in vitro data detailing the direct inhibitory concentrations of β-resorcylic acid derivatives on V-ATPase activity are limited.

Mechanism of Action as Copper Ionophores and Inducers of Cuproptosis (e.g., targeting PRDX1)

A novel mechanism of action identified for some β-resorcylic acid lactones is their function as copper ionophores, leading to a specialized form of cell death known as cuproptosis. Cuproptosis is a copper-dependent cell death pathway triggered by the accumulation of copper, which leads to the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle and subsequent proteotoxic stress.

Interaction with Nucleic Acids

The interaction of β-resorcylic acid and its derivatives with nucleic acids, particularly DNA, is a significant area of research for understanding their mechanisms of action. These interactions are primarily non-covalent and can influence various cellular processes.

DNA Binding Mechanisms (e.g., Groove Binding)

Studies have indicated that β-resorcylic acid (BR) primarily binds to the grooves of the DNA double helix. This mode of interaction is suggested by a binding constant in the order of 10³ M⁻¹, which is characteristic of groove binding rather than intercalation nih.gov. The formation of a complex between BR and calf thymus DNA (ctDNA) has been confirmed through various spectroscopic methods nih.gov.

Further evidence supporting groove binding comes from dye-displacement assays, potassium iodide quenching experiments, and circular dichroism studies nih.gov. Molecular docking and molecular dynamics simulations have also corroborated these experimental findings, showing a preference for BR to bind within the DNA grooves nih.gov. The primary forces driving this interaction are thought to be hydrogen bonding, van der Waals forces, and hydrophobic interactions nih.gov.

Spectroscopic and Thermodynamic Characterization of DNA Interactions

The binding of β-resorcylic acid to DNA has been extensively characterized using various spectroscopic and thermodynamic techniques.

Spectroscopic Characterization:

UV-Vis absorption and fluorescence spectroscopy have been instrumental in confirming the formation of a β-resorcylic acid-ctDNA complex nih.gov. Circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of DNA, has also been employed to validate the groove binding mechanism nih.gov.

Thermodynamic Characterization:

Thermodynamic parameters for the binding of β-resorcylic acid to ctDNA have been determined using fluorescence spectroscopy at different temperatures and isothermal titration calorimetry (ITC) nih.gov. The analysis of these parameters reveals that the binding process is spontaneous, exothermic, and enthalpically driven nih.gov.

| Thermodynamic Parameter | Value | Indication |

|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous reaction |

| ΔH° (Enthalpy Change) | Negative | Exothermic reaction, driven by hydrogen bonds and van der Waals forces |

| ΔS° (Entropy Change) | Positive | Indicates an increase in disorder, likely due to the release of water molecules from the DNA grooves upon binding |

Structure-Activity Relationship (SAR) Studies of Biological Activities

The biological activities of β-resorcylic acid derivatives are closely linked to their chemical structures. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern their efficacy.

Identification of Key Structural Motifs for Bioactivity

Several structural motifs have been identified as crucial for the bioactivity of β-resorcylic acid derivatives, particularly in the context of resorcylic acid lactones (RALs), which feature a macrolide ring fused to the β-resorcylic acid core.

The β-Resorcylic Acid Moiety: The 2,4-dihydroxybenzoic acid core is a fundamental requirement for the activity of these compounds nih.govnih.govnih.gov.

The Macrolactone Ring: For RALs, the 14-membered lactone ring is a key feature. The presence and conformation of this ring significantly influence bioactivity nih.gov. However, some non-lactonized derivatives with an open macrolide cycle also exhibit biological activity nih.gov.

Substituents on the Macrolactone Ring: The presence of specific functional groups on the macrolactone ring can dramatically alter the biological activity. For instance, a ketone group at the C-9 position has been associated with enhanced anti-inflammatory activity nih.gov.

Unsaturation in the Macrolactone Ring: The presence of double bonds within the macrolactone ring, such as at the C-10/C-11 and C-14/C-15 positions, appears to contribute to greater anti-inflammatory effects nih.gov.

Aliphatic Side Chain: In non-lactonized derivatives, the nature of the long aliphatic side chain attached to the β-resorcylic acid moiety is important for their biological profile nih.gov.

Correlation between Molecular Structure and Inhibitory Potency

Specific correlations have been observed between the molecular structure of β-resorcylic acid derivatives and their inhibitory potency against various biological targets.

For anti-inflammatory activity, RALs with a ketone group at C-9 and double bonds at C-10/C-11 and C-14/C-15 demonstrate more potent inhibition of nitric oxide production and pro-inflammatory cytokines nih.gov. In contrast, derivatives with hydroxyl groups at the C-9 position show reduced activity nih.gov.

In the context of phytotoxicity, the structure of the side chain plays a critical role. For example, (15S)-de-O-methyllasiodiplodin, (14S,15S)-14-hydroxy-de-O-methyllasiodiplodin, and ethyl 2,4-dihydroxy-6-(8-hydroxyheptyl)benzoate have shown growth inhibitory effects against Digitaria ciliaris nih.gov. Conversely, other derivatives with different side chains, such as ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate, stimulate root elongation in Lactuca sativa nih.gov.

Antimicrobial and Phytotoxic Mechanisms of Action

β-Resorcylic acid and its derivatives have been reported to possess both antimicrobial and phytotoxic properties.

Antimicrobial Mechanisms of Action:

β-Resorcylic acid itself is known to have antibacterial action against several food-borne bacteria nih.gov. Derivatives such as monocillin I and radicicol have demonstrated potent antifungal activities against Cryptococcus neoformans nih.gov. While the precise molecular mechanisms are not fully elucidated for all derivatives, the ability of the parent compound to interact with DNA suggests that interference with nucleic acid function could be a potential mechanism.

Phytotoxic Mechanisms of Action:

Several β-resorcylic acid derivatives isolated from the endophytic fungus Lasiodiplodia theobromae have exhibited significant phytotoxic activities nih.gov. The observed effects are highly dependent on the specific chemical structure of the derivative and the target plant species.

| Compound | Effect on Digitaria ciliaris | Effect on Lactuca sativa (root elongation) |

|---|---|---|

| (15S)-de-O-methyllasiodiplodin | Inhibitory | Not reported |

| (14S,15S)-14-hydroxy-de-O-methyllasiodiplodin | Inhibitory | Not reported |

| ethyl 2,4-dihydroxy-6-(8-hydroxyheptyl)benzoate | Inhibitory | Stimulatory |

| ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Not reported | Stimulatory |

| ethyl 2,4-dihydroxy-6-(4-methoxycarbonylbutyl)benzoate | Not reported | Stimulatory |

| isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Not reported | Stimulatory |

| ethyl 2,4-dihydroxy-6-(8-oxononyl)benzoate | Not reported | Stimulatory |

These findings suggest that β-resorcylic acid derivatives could serve as lead compounds for the development of new agrochemical agents nih.gov. The exact mechanisms underlying these phytotoxic effects are still under investigation but may involve the disruption of essential physiological or biochemical processes in the target plants.

Inhibition of Bacterial Growth (e.g., E. coli, P. aeruginosa, S. aureus)

The antibacterial properties of β-resorcylic acid derivatives have been evaluated against several pathogenic bacteria. Research highlights a particularly effective synergistic relationship against Staphylococcus aureus and moderate activity against Escherichia coli.

One study investigated the combined effect of β-resorcylic acid (β-RA) with capric acid (CPA) against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov This research identified β-RA as the most effective among tested benzoic acid derivatives for synergistic action with CPA. nih.gov While individual treatments with 5.0 mM β-RA or 0.20 mM CPA resulted in minimal bactericidal effects (<1.5 log reduction), their combination led to a complete eradication (>7.3 log reduction) of the bacteria within five minutes. nih.gov The proposed mechanism involves initial membrane disruption by CPA, which facilitates the entry of β-RA, leading to a cytoplasmic ion imbalance and subsequent cell death. nih.gov This synergistic combination was also demonstrated to be effective on artificial skin, achieving a 99.989% elimination of MRSA within the same timeframe. nih.gov

Furthermore, newly isolated β-resorcylic acid derivatives from the fungus Aspergillus clavatus have demonstrated moderate antibacterial activities against both Staphylococcus aureus and Escherichia coli in vitro. researchgate.net However, specific data regarding the activity of β-resorcylic acid derivatives against Pseudomonas aeruginosa is limited in the reviewed literature.

| Treatment Agent(s) | Concentration | Time | Bacterial Reduction (Log) | Reference |

|---|---|---|---|---|

| β-Resorcylic Acid (β-RA) only | 5.0 mM | 5 min | <1.5 | nih.gov |

| Capric Acid (CPA) only | 0.20 mM | 5 min | <1.5 | nih.gov |

| β-RA + CPA | 5.0 mM + 0.20 mM | 5 min | >7.3 | nih.gov |

Antifungal Activities

Several β-resorcylic acid derivatives, particularly resorcylic acid lactones (RALs), have demonstrated significant in vitro antifungal activities. Studies on compounds isolated from the halophyte-associated fungus Colletotrichum gloeosporioides identified monocillin I and radicicol as potent antifungal agents. drugbank.com These compounds showed strong activity against Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values of 12.5 µM, which is comparable to clinically used antifungal drugs like amphotericin B and fluconazole. drugbank.com Radicicol also exhibited weak activity against Candida albicans with a MIC of 200 µM. drugbank.com

Another derivative, lasiodiplodin, isolated from the endophytic fungus Lasiodiplodia pseudotheobromae, has shown inhibitory activity against a range of phytopathogenic fungi. nih.govscispace.com Its highest efficacy was observed against Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae, with IC50 values of 15.50, 15.90, and 17.55 μg/mL, respectively. nih.govscispace.com The mechanism of action against E. turcicum was found to involve the disruption of cell membrane integrity and alteration of colony morphology. nih.gov

| Compound | Fungal Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Monocillin I | Cryptococcus neoformans | 12.5 µM (MIC) | drugbank.com |

| Radicicol | Cryptococcus neoformans | 12.5 µM (MIC) | drugbank.com |

| Radicicol | Candida albicans | 200 µM (MIC) | drugbank.com |

| Lasiodiplodin | Exserohilum turcicum | 15.50 µg/mL (IC50) | nih.govscispace.com |

| Lasiodiplodin | Colletotrichum capsici | 15.90 µg/mL (IC50) | nih.govscispace.com |

| Lasiodiplodin | Pestalotiopsis theae | 17.55 µg/mL (IC50) | nih.govscispace.com |

Phytotoxicity and Plant Growth Regulation

β-Resorcylic acid derivatives isolated from the endophytic fungus Lasiodiplodia theobromae have demonstrated notable phytotoxic and plant growth-regulating properties. mazums.ac.ir Research on nine new derivatives revealed dual activities, showing both inhibitory and stimulatory effects depending on the compound and the target plant species. mazums.ac.ir

Specifically, compounds (15S)-de-O-methyllasiodiplodin, (14S,15S)-14-hydroxy-de-O-methyllasiodiplodin, and ethyl 2,4-dihydroxy-6-(8-hydroxyheptyl)benzoate exhibited growth inhibitory effects against the plant Digitaria ciliaris. mazums.ac.ir In contrast, a different set of compounds, including ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate and isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate, stimulated root elongation in Lactuca sativa (lettuce). mazums.ac.ir These findings suggest that specific structural modifications to the β-resorcylic acid scaffold can significantly alter its biological function, enabling it to act as either a plant growth inhibitor or a promoter. This highlights their potential as lead compounds for developing new agrochemical agents. mazums.ac.ir

| Compound Name | Target Plant | Observed Effect | Reference |

|---|---|---|---|

| (15S)-de-O-methyllasiodiplodin | Digitaria ciliaris | Growth Inhibition | mazums.ac.ir |

| (14S,15S)-14-hydroxy-de-O-methyllasiodiplodin | Digitaria ciliaris | Growth Inhibition | mazums.ac.ir |

| ethyl 2,4-dihydroxy-6-(8-hydroxyheptyl)benzoate | Digitaria ciliaris | Growth Inhibition | mazums.ac.ir |

| ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lactuca sativa | Root Elongation Stimulation | mazums.ac.ir |

| ethyl 2,4-dihydroxy-6-(8-hydroxyheptyl)benzoate | Lactuca sativa | Root Elongation Stimulation | mazums.ac.ir |

| ethyl 2,4-dihydroxy-6-(4-methoxycarbonylbutyl)benzoate | Lactuca sativa | Root Elongation Stimulation | mazums.ac.ir |

| isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lactuca sativa | Root Elongation Stimulation | mazums.ac.ir |

| ethyl 2,4-dihydroxy-6-(8-oxononyl)benzoate | Lactuca sativa | Root Elongation Stimulation | mazums.ac.ir |

Applications As Precursors and Intermediates in Organic Synthesis

Role in the Synthesis of Complex Bioactive Natural Products

β-Resorcylic acid is the central structural motif in a large family of fungal polyketides known as resorcylic acid lactones (RALs), which exhibit a wide range of biological activities. The total synthesis of these complex natural products often requires careful management of the reactive phenolic hydroxyl groups. Silyl (B83357) ethers, including TMS ethers, serve as common protecting groups in these multi-step syntheses due to their ease of installation and removal under specific conditions.

In the synthesis of RALs and related resorcylate natural products, a TMS-protected β-resorcylic acid moiety can be envisioned as a building block. However, synthetic strategies more commonly involve the late-stage formation of the resorcylate ring system from acyclic precursors or the use of other, more robust protecting groups like benzyl (B1604629) (Bn) or methoxymethyl (MOM) ethers, depending on the required reaction conditions for subsequent steps. While direct use of the isolated tris-TMS β-resorcylic acid is not frequently reported, the principles of silyl protection are fundamental to the synthetic routes targeting these molecules.

Table 1: Examples of Bioactive Resorcylic Acid Lactones (RALs)

| Compound Name | Biological Activity | Fungal Source (Example) |

| Zearalenone | Estrogenic, mycotoxin | Gibberella zeae |

| Radicicol (B1680498) (Monorden) | Hsp90 inhibitor, antifungal | Penicillium chrysogenum |

| Cochliomycin A | Anthelmintic | Cochliobolus spicifer |

| Paecilomycin F | Cytotoxic | Paecilomyces sp. |

This table showcases natural products containing the β-resorcylic acid core, the synthesis of which involves strategies where TMS protection could be applicable.

Development of Novel Chemical Entities for Agrochemical Applications

The core structure of β-resorcylic acid has been identified as a scaffold for developing new agrochemicals, particularly herbicides and fungicides. The derivatization of the hydroxyl and carboxylic acid groups can lead to compounds with potent phytotoxic or antifungal activities. Friedel-Crafts acylation of resorcinol (B1680541) derivatives, for instance, is a key reaction to produce intermediates for such applications.

In this context, the use of silyl-protected intermediates can facilitate regioselective reactions. Protecting the hydroxyl groups of β-resorcylic acid as TMS ethers would allow for selective modification of the aromatic ring or elaboration of the carboxylic acid group. For example, it could enable Friedel-Crafts reactions that might otherwise be complicated by the acidic phenolic protons. Although specific examples detailing the use of trimethylsilyl (B98337) 2,4-bis(trimethylsilyloxy)benzoate in the synthesis of commercial agrochemicals are not prominent in public literature, this strategy remains a viable approach in discovery chemistry for generating novel active ingredients.

Precursor for Pharmaceutical Building Blocks

The 2,4-dihydroxybenzoic acid framework is a valuable starting point for the synthesis of various pharmaceutical building blocks and active pharmaceutical ingredients (APIs). Derivatives have been investigated for a range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.

The temporary protection of the hydroxyl and carboxyl groups is crucial for building more complex molecular architectures. Silylating β-resorcylic acid to its TMS derivative allows it to be used in reactions sensitive to acidic protons, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents) or strong bases. This protection strategy enables the construction of complex side chains or the fusion of other ring systems onto the resorcylic acid scaffold, which are then deprotected in a later step to yield the final, biologically active compound.

Table 2: Potential Reactions Enabled by TMS Protection of β-Resorcylic Acid

| Reaction Type | Reagent Class | Potential Product Scaffold |

| C-C Bond Formation | Organolithium reagents | Alkylated/Arylated Resorcylates |

| Coupling Reactions | Boronic acids (Suzuki) | Biphenyl Resorcylates |

| Esterification/Amidation | Acyl chlorides, Amines | Complex Esters and Amides |